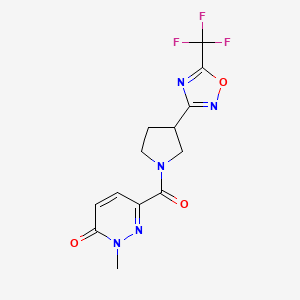

2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one

Description

2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a pyridazinone derivative with a structurally complex substituent at position 6. The pyridazinone core is substituted at position 2 with a methyl group and at position 6 with a pyrrolidine-carbonyl moiety linked to a 5-(trifluoromethyl)-1,2,4-oxadiazole ring. The 1,2,4-oxadiazole ring is a pharmacophoric feature known for its hydrogen-bonding capacity and metabolic resistance, making this compound relevant in medicinal chemistry for applications such as kinase inhibition or antimicrobial activity.

Properties

IUPAC Name |

2-methyl-6-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N5O3/c1-20-9(22)3-2-8(18-20)11(23)21-5-4-7(6-21)10-17-12(24-19-10)13(14,15)16/h2-3,7H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMLFENZWULCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(Trifluoromethyl)-1,2,4-Oxadiazole

Trifluoromethyl-substituted 1,2,4-oxadiazoles are typically prepared via cyclization of amidoximes with trifluoroacetic anhydride (TFAA). The reaction proceeds through an acylated intermediate, which undergoes intramolecular nucleophilic attack to form the oxadiazole ring. This method ensures regioselectivity, as demonstrated in antiviral agent syntheses where trifluoromethyl groups enhance metabolic stability.

Pyrrolidine Functionalization

Coupling of Pyridazinone and Pyrrolidine-Oxadiazole Fragments

The final step involves conjugating the pyridazinone core with the pyrrolidine-oxadiazole subunit via an amide bond.

Activation of the Pyridazinone Carboxylic Acid

The 6-position of the pyridazinone is functionalized as a carboxylic acid, which is activated for amide coupling. 1,1′-Carbonyldiimidazole (CDI) is a preferred activating agent due to its mild conditions and compatibility with sensitive functional groups. For instance, CDI-mediated activation of carboxylic acids followed by reaction with amines yields carboxamides in high purity.

Amide Bond Formation

The activated pyridazinone reacts with the pyrrolidine-oxadiazole amine to form the target compound. This reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere. Monitoring via LC-MS ensures completion, and purification by column chromatography (e.g., silica gel with dichloromethane/methanol gradients) isolates the product.

Optimization and Analytical Validation

Reaction Condition Optimization

- Temperature : Pyridazinone coupling reactions proceed optimally at 0–25°C to prevent epimerization or decomposition.

- Catalysts : Copper(I) iodide enhances heterocycle-forming reactions, as evidenced in pyrrolidine syntheses.

- Solvents : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

Characterization Data

- ¹H NMR : Diagnostic signals include the pyridazinone C3-H (δ 6.7–7.1 ppm), pyrrolidine N-CH₃ (δ 2.7–3.0 ppm), and trifluoromethyl groups (singlet near δ 4.1 ppm).

- ESI-MS : Molecular ion peaks confirm the target mass (calculated for C₁₄H₁₃F₃N₄O₃: 350.09 g/mol).

Alternative Synthetic Routes and Challenges

One-Pot Strategies

Integrating oxadiazole formation and pyrrolidine functionalization in a single pot could streamline synthesis. For example, in situ generation of amidoximes from nitriles, followed by TFAA-mediated cyclization, may reduce purification steps.

Stereochemical Considerations

The pyrrolidine’s 3-position chirality necessitates enantioselective synthesis. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) could control stereochemistry.

Stability Issues

Trifluoromethyl oxadiazoles are prone to hydrolytic degradation under acidic conditions. Storage at −20°C in anhydrous solvents mitigates decomposition.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The introduction of the trifluoromethyl group is believed to enhance lipophilicity, improving membrane penetration.

Anticancer Potential

Research indicates that pyridazine derivatives can exhibit anticancer activity through mechanisms involving apoptosis induction in cancer cells. Computational docking studies suggest that such compounds may interact effectively with target proteins involved in cancer progression .

Anti-inflammatory Effects

Oxadiazole-containing compounds have been studied for their anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

- Antimicrobial Efficacy : A study published in 2024 evaluated a series of oxadiazole derivatives for their antimicrobial activity using disc diffusion methods. The results indicated that compounds similar to 2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine) showed promising results against both Gram-positive and Gram-negative bacteria .

- Computational Studies : Molecular docking simulations conducted on related compounds demonstrated favorable interactions with key biological targets involved in cancer pathways. These findings suggest a potential for further development into anticancer therapeutics .

- Inflammation Models : Experimental models assessing the anti-inflammatory effects of similar compounds revealed significant reductions in inflammatory markers, supporting their potential use in managing inflammatory diseases .

Mechanism of Action

The mechanism by which "2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, while the oxadiazole ring can engage in hydrogen bonding and other non-covalent interactions. These interactions modulate the activity of specific biological pathways, leading to the compound's observed effects.

Comparison with Similar Compounds

Key Compounds:

Target Compound : 2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one

5-Chloro-6-Phenyl-2-Substituted Pyridazin-3(2H)-ones (3a-3h) : Synthesized via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with various halides (e.g., benzyl, allyl, or propargyl groups) using potassium carbonate in acetone .

Structural Insights :

- The target compound’s pyrrolidine-oxadiazole-carbonyl chain introduces steric bulk and polarity, which may enhance target selectivity but reduce solubility compared to simpler 5-chloro-6-phenyl analogs.

- The trifluoromethyl group on the oxadiazole ring improves metabolic stability relative to non-fluorinated analogs.

Hypothetical Data Table (Based on Structural Trends):

Key Observations :

- The trifluoromethyl group in the target compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

- The 1,2,4-oxadiazole moiety could confer stronger hydrogen-bonding interactions with biological targets compared to the chloro and phenyl groups in simpler analogs.

Research Findings and Implications

Synthetic Accessibility : The target compound requires advanced synthetic steps (e.g., oxadiazole ring formation and pyrrolidine coupling), contrasting with the straightforward alkylation used for 5-chloro-6-phenyl derivatives . This complexity may limit scalability but offers tailored functionality.

Pharmacological Potential: The trifluoromethyl-oxadiazole-pyrrolidine architecture suggests utility in targeting enzymes like phosphodiesterases or proteases, whereas 5-chloro-6-phenyl analogs are more commonly explored for antibacterial applications.

Stability: The oxadiazole ring’s resistance to hydrolysis and the trifluoromethyl group’s electron-withdrawing effects likely confer superior stability under physiological conditions compared to non-fluorinated analogs.

Biological Activity

The compound 2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a novel chemical entity with potential biological activities that merit investigation. Its unique structure, featuring a trifluoromethyl group and a pyridazine moiety, suggests promising interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₃H₁₂F₃N₅O₃

Molecular Weight: 343.26 g/mol

CAS Number: 2034351-47-6

The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, which are critical for biological activity. The oxadiazole and pyridazine rings contribute to its potential as a pharmacophore.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyridazine structures exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has been investigated for its potential as:

- Antimicrobial Agent: Preliminary studies suggest it may possess significant antibacterial properties.

- Anticancer Activity: The structural components may interact with cancer cell pathways.

- Anti-inflammatory Effects: Potential inhibition of cyclooxygenase enzymes has been noted.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition: Similar compounds have shown to inhibit key enzymes involved in inflammation and cancer proliferation.

- Receptor Modulation: Interaction with specific receptors can lead to altered signaling pathways.

- Oxidative Stress Reduction: Potential antioxidant properties may contribute to its therapeutic effects.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

- Antimicrobial Studies:

- Anticancer Activity:

- Anti-inflammatory Activity:

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.